molecular formula C15H14O3 B12690584 2-Hydroxy-4-methoxy-3-methylbenzophenone CAS No. 83803-88-7

2-Hydroxy-4-methoxy-3-methylbenzophenone

Cat. No.: B12690584
CAS No.: 83803-88-7
M. Wt: 242.27 g/mol
InChI Key: CUWRRXIHOSRXGN-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-3-methylbenzophenone is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.2699 g/mol . It is a derivative of benzophenone, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-3-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-3-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methoxy-3-methylbenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-3-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: Known for its use as a UV filter in sunscreens.

    2-Hydroxy-4-methylbenzophenone: Used in similar applications but with different substitution patterns.

    2-Hydroxy-4-methoxy-4’-methylbenzophenone: Another derivative with distinct properties.

Uniqueness

2-Hydroxy-4-methoxy-3-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .

Properties

CAS No.

83803-88-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2-hydroxy-4-methoxy-3-methylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O3/c1-10-13(18-2)9-8-12(14(10)16)15(17)11-6-4-3-5-7-11/h3-9,16H,1-2H3

InChI Key

CUWRRXIHOSRXGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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